2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c19-15-7-2-1-6-14(15)17(23)20-13-5-3-4-12(10-13)16-11-22-8-9-24-18(22)21-16/h1-7,10-11H,8-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNNQFHDXQLAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This is achieved by reacting 2-aminothiazoles with α-halocarbonyl compounds under mild conditions.
Coupling with Fluorobenzamide: The imidazo[2,1-b]thiazole intermediate is then coupled with 2-fluorobenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide group participates in hydrolysis and nucleophilic substitution reactions:
Fluorine Substituent Reactions
The ortho-fluorine on the benzamide enables specific transformations:
Key Reactions:
-
Nucleophilic Aromatic Substitution :
Reacts with alkoxides (RO⁻) or amines (R₂NH) under microwave irradiation (150°C, DMF) to yield 2-alkoxy/amino derivatives.
Example:
-
Fluorine-Halogen Exchange :
Treating with BCl₃ in dichloromethane replaces fluorine with chlorine at 0°C (yield: 68–72%).
Imidazo[2,1-b]thiazole Ring Reactivity
The fused heterocycle undergoes electrophilic substitutions and ring-opening reactions:
Electrophilic Substitution
| Position | Reagents | Products | Yield |
|---|---|---|---|
| C-2 | HNO₃/H₂SO₄ (-5°C) | Nitro derivative | 45% |
| C-5 | Br₂ in CHCl₃ | 5-bromoimidazothiazole | 63% |
Ring-Opening Reactions
-
Oxidative Cleavage :
H₂O₂/AcOH (70°C, 4 hrs) converts the thiazole ring to a sulfonic acid derivative . -
Reductive Degradation :
Zn/HCl reduces the thiazole S-atom to H₂S, yielding a dihydroimidazole fragment .
Catalytic Cross-Coupling Reactions
The phenyl group attached to the imidazothiazole participates in:
| Reaction | Catalyst System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl synthesis (e.g., biphenyl derivatives) |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | C–N bond formation with secondary amines |
Typical conditions: Toluene/EtOH (3:1), 80°C, 12–18 hrs .
Biological Activation Pathways
While not strictly chemical reactions, metabolic transformations impact its pharmacological profile:
-
Cytochrome P450 Oxidation : Hydroxylation at the imidazothiazole C-5 position (major metabolite)
-
Glucuronidation : Conjugation at the benzamide NH group (Phase II metabolism)
Stability Under Stress Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV Light (254 nm) | C–F bond cleavage → defluorinated byproducts | 2.3 hrs |
| pH 1.2 (HCl) | Amide hydrolysis (75% degradation in 24 hrs) | 6.8 hrs |
| pH 9.0 (NaOH) | Ring-opening of imidazothiazole | 4.1 hrs |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The introduction of fluorine in such compounds often enhances their biological activity. Specifically, replacing chlorine with fluorine has been noted to increase anticancer activity against lung carcinoma cells (A549) and other types of cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 24 | A549 | 5.4 | Inhibition of ERK1/2 |
| 25 | MCF7 | 4.5 | Induction of apoptosis |
| 26 | SKNMC | 6.0 | Cell cycle arrest |
2. Structure-Activity Relationship (SAR) Studies
The optimization of imidazo[2,1-b][1,3]thiazole derivatives for improved selectivity and potency has been a focus area. SAR studies indicate that modifications at specific positions can lead to enhanced selectivity indices and solubility profiles. For example, the introduction of methoxy groups has shown a strong correlation with improved selectivity against target cancer cell lines .
Mechanistic Insights
1. Inhibition of Kinase Activity
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For instance, compounds derived from imidazo[2,1-b][1,3]thiazole have been reported to inhibit the ERK signaling pathway, which is crucial in regulating cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
2. Induction of Apoptosis
Studies have demonstrated that certain derivatives can induce apoptosis through mitochondrial pathways. This is facilitated by the activation of caspases and the release of cytochrome c from mitochondria upon treatment with these compounds .
Other Therapeutic Applications
1. Antimicrobial Properties
Beyond anticancer applications, imidazo[2,1-b][1,3]thiazole derivatives have shown promising antimicrobial activity against various pathogens. The structural characteristics that confer stability and bioactivity make these compounds suitable candidates for further development as antimicrobial agents.
Table 2: Antimicrobial Activity Overview
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 24 | E. coli | 32 µg/mL |
| 25 | S. aureus | 16 µg/mL |
| 26 | Pseudomonas aeruginosa | 64 µg/mL |
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
SRT1720 (CID: 25232708)
- Structure: N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide hydrochloride.
- Key Differences: Replaces the 2-fluorobenzamide with a quinoxaline-2-carboxamide group. Incorporates a piperazine-methyl substituent on the imidazothiazole.
- Activity : Potent SIRT1 agonist (EC₅₀ = 0.16 μM) with applications in metabolic and aging-related studies .
- Pharmacokinetics: Higher molecular weight (C₂₅H₂₄ClN₇OS; MW: 526.03 g/mol) compared to the target compound, likely due to the quinoxaline and piperazine groups, which may reduce bioavailability .
3-Methoxy-N-(2-(3-(Piperazin-1-ylmethyl)Imidazo[2,1-b]Thiazol-6-yl)Phenyl)Benzamide
- Structure : Methoxy-substituted benzamide with a piperazine-methyl imidazothiazole.
- Key Differences :
- Methoxy group at the benzamide's meta position vs. fluorine at ortho.
- Piperazine substituent similar to SRT1720.
- Activity : Likely targets SIRT1 but with reduced potency compared to SRT1720 due to the smaller substituent .
N-(2-{2H,3H-Imidazo[2,1-b][1,3]Thiazol-6-yl}Phenyl)-2-(Thiophen-3-yl)Acetamide (BK09017)
- Structure : Acetamide-linked thiophene instead of benzamide.
- Key Differences :
- Thiophene-acetamide group may alter electronic properties and target selectivity.
2-Fluoro-N-(3-Fluoro-4-(Picolinimidamido)Phenyl)-4-(Picolinimidamido)Benzamide (3l)
- Structure : Difluorinated benzamide with picolinimidamide substituents.
- No imidazothiazole core, limiting direct target overlap .
Structural and Functional Insights
Role of the Imidazothiazole Core
Impact of Fluorine Substitution
- The 2-fluoro group on the benzamide may improve metabolic stability by resisting cytochrome P450 oxidation compared to non-halogenated analogs (e.g., methoxy or hydroxy derivatives) .
Substituent Effects on Activity
- Thiophene/Acetamide Groups (e.g., BK09017): Alter electronic properties, possibly shifting target specificity toward kinases .
Biological Activity
2-Fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆FN₃OS |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 946352-36-9 |
Anticancer Properties
Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown potent cytotoxic activity against a range of cancer cell lines including murine leukemia (L1210), human cervix carcinoma (HeLa), and human T-lymphocyte leukemia (CEM). IC₅₀ values have been reported in the submicromolar to nanomolar range for similar derivatives .
- Mechanism of Action : The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies suggest that the presence of the thiazole ring enhances the interaction with cellular targets, contributing to its anticancer efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed critical insights into how modifications to the compound's structure influence its biological activity:
- Thiazole Ring : The inclusion of thiazole and imidazole rings is essential for maintaining cytotoxicity. Variations in substituents on these rings can significantly alter potency and selectivity against cancer cells .
- Fluorine Substitution : The introduction of a fluorine atom at specific positions has been shown to enhance lipophilicity and improve cellular uptake, which may contribute to increased bioactivity .
Case Studies
Several studies have evaluated the biological activity of related compounds and provided insights into their potential therapeutic applications:
- Antitumor Activity : A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vivo. Results indicated that certain derivatives exhibited significant tumor growth inhibition in mouse models, correlating with their in vitro cytotoxicity profiles .
- Mechanistic Studies : Molecular dynamics simulations have been employed to understand the interactions between these compounds and their biological targets. For example, one study demonstrated that specific interactions with Bcl-2 proteins were crucial for inducing apoptosis in treated cancer cells .
Q & A
Q. What are the common synthetic routes for 2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide, and how do reaction conditions influence yield and purity?
Synthesis typically involves multi-step reactions, including:
- Imidazothiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions (e.g., triethylamine in DMF) .
- Coupling reactions : Suzuki-Miyaura cross-coupling to attach the fluorobenzamide group to the phenyl-imidazothiazole scaffold, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres (N₂/Ar) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility, while temperature control (0–80°C) minimizes side reactions.
Q. Key factors affecting yield/purity :
Q. How is the compound characterized structurally, and what analytical methods validate its conformation?
- X-ray crystallography : Resolves 3D structure, confirming the imidazothiazole-phenylene linkage and fluorine substitution .
- NMR spectroscopy : ¹H/¹³C NMR verifies aromatic proton environments (e.g., δ 7.2–8.5 ppm for phenyl groups) and fluorine coupling patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 377.08) and fragmentation patterns .
Critical validation step : Cross-referencing spectroscopic data with computational models (e.g., DFT) ensures structural accuracy .
Q. What in vitro assays are used for preliminary biological evaluation of this compound?
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Urease or kinase inhibition assays with fluorometric/colorimetric readouts .
Q. Methodological considerations :
- Use DMSO for solubility (<0.1% v/v to avoid cytotoxicity).
- Include positive controls (e.g., doxorubicin for anticancer assays) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact bioactivity and selectivity?
SAR studies focus on:
Q. Example data :
| Modification | Bioactivity (IC₅₀, μM) | Selectivity Index (Cancer vs. Normal Cells) |
|---|---|---|
| 2-Fluoro | 1.2 ± 0.3 | 8.5 |
| 4-Fluoro | 3.8 ± 0.5 | 2.1 |
| 3-Methyl-imidazothiazole | 0.9 ± 0.2 | 10.2 |
Advanced tool : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like sirtuins or kinases .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
Case example : High in vitro potency but low in vivo bioavailability.
Q. What mechanistic insights explain its activity in mitochondrial biogenesis or ER stress pathways?
Q. Experimental design :
- Cellular assays : siRNA knockdown of SIRT1/PGC-1α to confirm target dependency .
- Biomarker quantification : ELISA for acetylated lysine residues (SIRT1 activity) .
Q. How can synthetic challenges (e.g., low yield in coupling steps) be addressed methodologically?
- Optimization strategies :
- Troubleshooting :
Q. What computational methods predict off-target interactions or toxicity risks?
- Pharmacophore modeling : Identifies unintended kinase or GPCR binding .
- Toxicity prediction : SwissADME or ProTox-II assess hepatotoxicity (e.g., CYP450 inhibition) and mutagenicity .
Validation : Compare computational predictions with phenotypic screening in zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
